2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 4, an ethylsulfanyl substituent at position 3, and a benzodioxol-5-yl acetamide moiety at position 1.
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-3-31-21-19(32(27,28)15-7-4-13(2)5-8-15)20(22)25(24-21)11-18(26)23-14-6-9-16-17(10-14)30-12-29-16/h4-10H,3,11-12,22H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWDJZYJDBOTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethylthio and tosyl groups. The final step involves the amidation reaction with benzo[d][1,3]dioxole-5-yl acetic acid.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Substituents: The ethylthio group can be introduced using ethylthiol in the presence of a base, while the tosyl group is typically added using tosyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The final step involves the reaction of the substituted pyrazole with benzo[d][1,3]dioxole-5-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer or inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the benzo[d][1,3]dioxole moiety suggests potential interactions with aromatic amino acids in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Table 2: Acetamide Derivatives with Heterocyclic Cores
Research Implications and Gaps
- Structural Advantages of Target Compound: The benzodioxol group may enhance binding to serotonin or adenosine receptors, while the ethylsulfanyl substituent could improve metabolic stability over methyl or hydroxyl groups seen in analogs .
- Limitations: No direct bioactivity data exist for the target compound. Its synthesis and characterization likely require techniques such as X-ray crystallography (via SHELX ) or NMR (as in ).
- Future Directions : Prioritize in vitro assays for enzyme inhibition (e.g., carbonic anhydrase, COX-2) and cytotoxicity screening against common cell lines.
Biological Activity
The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a pyrazole ring, an acetamide group, and various functional groups that contribute to its biological activity. The presence of the ethylsulfanyl and tosyl groups enhances its interaction with biological targets.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors, modulating various biochemical pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : It could also act on receptors linked to pain and inflammation, potentially providing analgesic effects.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These findings highlight its potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Effects
In vitro studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A derivative related to this compound was shown to induce apoptosis in human lung cancer cells through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of similar compounds against multidrug-resistant bacteria, emphasizing their role in combating antibiotic resistance .
- Inflammation Modulation : Research demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models of arthritis, indicating their potential for chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
